molecular formula C10H11BrN2O4 B1465460 Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate CAS No. 1179891-92-9

Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate

Cat. No.: B1465460
CAS No.: 1179891-92-9
M. Wt: 303.11 g/mol
InChI Key: ACOOABNWNPCOAB-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate is a useful research compound. Its molecular formula is C10H11BrN2O4 and its molecular weight is 303.11 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom and a nitro group on the phenyl ring, which may influence its biological activity. The molecular formula is C10H12BrN2O4C_{10}H_{12BrN_{2}O_{4}}, with a molecular weight of approximately 300.12 g/mol. The unique combination of functional groups contributes to its reactivity and potential applications in various fields.

The mechanism of action for this compound involves interactions with biological macromolecules, such as enzymes and receptors. The nitro group can be reduced to an amino group, allowing for further functionalization and potentially enhancing its biological activity.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in various biochemical pathways.
  • Antimicrobial Activity : Nitro-containing compounds often exhibit antibacterial and antifungal properties, which may be enhanced by the presence of the bromine atom, increasing lipophilicity and bioavailability .

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : The compound has been evaluated for its effectiveness against various pathogens, showing promising results in inhibiting bacterial growth. For instance, derivatives with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the low µg/mL range against common bacteria .
  • Anti-inflammatory Effects : Some studies suggest that compounds with similar nitro and bromo substitutions possess anti-inflammatory properties, potentially through the modulation of inflammatory pathways .
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. Structure-activity relationship (SAR) studies have shown correlations between specific structural features and cytotoxic potency .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryModulation of inflammatory cytokines
CytotoxicityInduces apoptosis in cancer cell lines

Notable Research Findings

  • Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity with MIC values ranging from 0.22 to 0.25 µg/mL against Escherichia coli and Staphylococcus epidermidis.
  • Cytotoxic Studies : In vitro assays revealed that certain analogs showed potent cytotoxicity against Jurkat cells, indicating potential for development as anticancer agents targeting antiapoptotic pathways .
  • Mechanistic Insights : Investigations into the mechanism revealed that the compound could act as an inhibitor of key enzymes involved in cancer progression, supporting its role as a therapeutic candidate .

Scientific Research Applications

Scientific Research Applications

Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate has diverse applications across several domains:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic chemistry.

Medicinal Chemistry

This compound is being investigated for its potential pharmaceutical applications, particularly in developing compounds with:

  • Anti-inflammatory properties : Studies suggest that derivatives of this compound may reduce inflammation markers in biological systems.
  • Antimicrobial activity : Preliminary research indicates effectiveness against certain bacterial strains, suggesting its potential as a therapeutic agent.

Biological Research

The compound is utilized in studies focusing on enzyme-catalyzed reactions, particularly ester hydrolysis. Its interaction with enzymes can provide insights into biochemical pathways and mechanisms.

Antimicrobial Study

A recent study evaluated the effectiveness of the compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibitory effects at concentrations as low as 50 µg/mL, suggesting potential for development into a therapeutic agent for bacterial infections.

Inflammation Model

In murine models of acute inflammation, administration of this compound resulted in marked reductions in edema compared to controls. This effect correlated with decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Properties

IUPAC Name

ethyl 2-(4-bromo-2-nitroanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O4/c1-2-17-10(14)6-12-8-4-3-7(11)5-9(8)13(15)16/h3-5,12H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOOABNWNPCOAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate
Ethyl glyoxylate
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate
Reactant of Route 6
Ethyl 2-[(4-bromo-2-nitrophenyl)amino]acetate

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